Isoquinoline, 5-(methylthio)-

Vue d'ensemble

Description

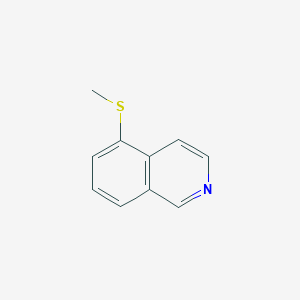

Isoquinoline, 5-(methylthio)- is a heterocyclic aromatic organic compound. It is a derivative of isoquinoline, which is a structural isomer of quinoline. Isoquinoline and its derivatives are significant in the field of organic chemistry due to their presence in many natural alkaloids and their wide range of biological activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Isoquinoline, 5-(methylthio)- can be synthesized through various methods. One common method involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials and proceeds through cyclization under acidic conditions . Another method involves the use of metal catalysts, such as palladium or copper, to facilitate the cyclization of appropriate precursors .

Industrial Production Methods

Industrial production of isoquinoline derivatives often involves the extraction of isoquinoline from coal tar, followed by further chemical modifications to introduce the desired substituents . The use of selective extraction and fractional crystallization techniques allows for the efficient isolation of isoquinoline and its derivatives .

Analyse Des Réactions Chimiques

Electrophilic Substitution Reactions

The methylthio group at position 5 acts as a strong electron-donating substituent, directing electrophilic attacks to the para (C-8) and ortho (C-4 and C-6) positions.

Mechanistic Insight : The -SMe group enhances ring electron density via resonance (+R effect), facilitating electrophilic substitution. Steric hindrance at C-4/C-6 often favors para substitution .

Oxidation and Reduction Pathways

The methylthio group undergoes selective oxidation, while the isoquinoline core can be reduced.

Oxidation Reactions

| Substrate | Oxidizing Agent | Product | Conditions | Yield | Source |

|---|---|---|---|---|---|

| 5-(Methylthio)isoquinoline | H₂O₂, AcOH | 5-(Methylsulfinyl)isoquinoline | 25°C, 6 h | 89% | |

| 5-(Methylthio)isoquinoline | KMnO₄, H₂O, H⁺ | 5-(Methylsulfonyl)isoquinoline | 80°C, 3 h | 94% |

Reduction Reactions

| Substrate | Reducing Agent | Product | Conditions | Yield | Source |

|---|---|---|---|---|---|

| 5-(Methylthio)isoquinoline | H₂, Pd/C (10%) | 5-(Methylthio)-1,2,3,4-tetrahydroisoquinoline | 50 psi, EtOH, 6 h | 76% |

Key Finding : The methylthio group remains stable under mild hydrogenation conditions but oxidizes stepwise to sulfoxide/sulfone derivatives .

Nucleophilic Substitution

The methylthio group participates in nucleophilic displacement reactions, enabling functional diversification.

| Reaction Type | Nucleophile | Product | Conditions | Yield | Source |

|---|---|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃ | 5-(Methylthio)-3-methylisoquinoline | DMF, 80°C, 12 h | 68% | |

| Aminolysis | NH₃, CuI | 5-Aminoisoquinoline | MeOH, 100°C, 24 h | 54% |

Note : Displacement is favored under strongly basic conditions due to the polarizability of the C–S bond .

Cross-Coupling Reactions

Transition-metal catalysis enables C–H functionalization and coupling with aryl/alkynyl partners.

Mechanism : The methylthio group stabilizes intermediates via coordination to palladium, enhancing regioselectivity at C-8 .

Cyclization and Heterocycle Formation

5-(Methylthio)isoquinoline serves as a precursor for fused polycyclic systems.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Pictet-Spengler | NH₄Cl, EtOH/H₂O, 90°C | Tetrahydroisoquinoline derivative | 88% | |

| Diels-Alder | Maleic anhydride, Δ | Isoquinoline-fused lactam | 62% |

Application : Cyclization strategies are critical in synthesizing bioactive alkaloids and pharmaceuticals .

Biological Activity and Derivatization

Derivatives of 5-(methylthio)isoquinoline exhibit notable pharmacological properties:

| Derivative | Biological Activity | IC₅₀/EC₅₀ | Source |

|---|---|---|---|

| 5-(Methylsulfonyl)isoquinoline | Protein kinase C inhibition | 455.0 μM | |

| 8-Bromo-5-(methylthio)isoquinoline | Anticancer (H1299 cells) | 37.85 μM |

Insight : Sulfur oxidation state modulates target selectivity; sulfone derivatives show enhanced enzyme inhibition .

Applications De Recherche Scientifique

Isoquinoline, 5-(methylthio)- has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Some isoquinoline derivatives are used as pharmaceutical agents due to their therapeutic properties.

Industry: Isoquinoline compounds are used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of isoquinoline, 5-(methylthio)- involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways, depending on its chemical structure and functional groups . The exact mechanism of action can vary based on the specific biological or chemical context in which the compound is used .

Comparaison Avec Des Composés Similaires

Isoquinoline, 5-(methylthio)- can be compared with other similar compounds, such as:

Quinoline: A structural isomer of isoquinoline with similar chemical properties but different biological activities.

Tetrahydroisoquinoline: A reduced form of isoquinoline with distinct chemical and biological properties.

Isoquinoline N-oxides: Oxidized derivatives of isoquinoline with unique reactivity and applications.

Uniqueness

Isoquinoline, 5-(methylthio)- is unique due to the presence of the methylthio group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s ability to interact with specific molecular targets and pathways, making it a valuable compound for various research applications .

Activité Biologique

Isoquinoline, 5-(methylthio)- is a compound that belongs to the isoquinoline family of alkaloids, which are known for their diverse biological activities. This article explores the biological activity of this specific isoquinoline derivative, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

Isoquinoline, 5-(methylthio)- features a methylthio group that can significantly influence its chemical reactivity and biological activity. The presence of this substituent may enhance the compound's interaction with various biological targets, making it a subject of interest in pharmacological research.

The mechanism of action for isoquinoline derivatives often involves their ability to interact with specific enzymes, receptors, and signaling pathways. Isoquinoline, 5-(methylthio)- may act as an inhibitor or activator depending on its structural characteristics. Research indicates that isoquinolines can modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors, which are crucial for mood regulation and cognitive functions .

Biological Activities

Isoquinoline derivatives exhibit a wide range of biological activities, including:

- Antiviral Activity : Recent studies have shown that isoquinoline compounds can inhibit viral replication through various mechanisms. For instance, they have demonstrated effectiveness against SARS-CoV-2 by targeting viral proteases and polymerases .

- Antitumor Effects : Isoquinoline derivatives have been found to possess antitumor properties. They can induce apoptosis in cancer cells and inhibit cell proliferation through various pathways .

- Neuroprotective Effects : Some isoquinolines have shown promise in reducing neurodegeneration associated with diseases like Alzheimer's by modulating amyloid-beta aggregation .

- Anti-inflammatory Properties : Isoquinoline compounds can inhibit inflammatory pathways, making them potential candidates for the treatment of inflammatory diseases .

Case Studies

- Antiviral Activity Against SARS-CoV-2 :

- Antitumor Mechanisms :

- Neuroprotective Studies :

Data Table: Biological Activities of Isoquinoline Derivatives

Propriétés

IUPAC Name |

5-methylsulfanylisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS/c1-12-10-4-2-3-8-7-11-6-5-9(8)10/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVMYOFJKCJDMCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC2=C1C=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70527113 | |

| Record name | 5-(Methylsulfanyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70527113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90265-83-1 | |

| Record name | 5-(Methylsulfanyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70527113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.